molecular formula C10H10ClNO4 B14022604 Ethyl 3-chloro-5-nitrophenylacetate

Ethyl 3-chloro-5-nitrophenylacetate

Cat. No.: B14022604
M. Wt: 243.64 g/mol
InChI Key: CWQLUTMKCQZLFD-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-5-nitrophenylacetate is an organic compound with the molecular formula C10H10ClNO4. It is a derivative of phenylacetate, characterized by the presence of chloro and nitro substituents on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-chloro-5-nitrophenylacetate typically involves the esterification of 3-chloro-5-nitrophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of microreactors can enhance the efficiency of the process by providing better control over temperature and mixing .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-chloro-5-nitrophenylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed:

    Nucleophilic Substitution: 3-azido-5-nitrophenylacetate or 3-thiocyanato-5-nitrophenylacetate.

    Reduction: Ethyl 3-chloro-5-aminophenylacetate.

    Hydrolysis: 3-chloro-5-nitrophenylacetic acid.

Scientific Research Applications

Ethyl 3-chloro-5-nitrophenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor to compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 3-chloro-5-nitrophenylacetate depends on its specific application

Comparison with Similar Compounds

Ethyl 3-chloro-5-nitrophenylacetate can be compared with other similar compounds such as:

Properties

Molecular Formula

C10H10ClNO4

Molecular Weight

243.64 g/mol

IUPAC Name

ethyl 2-(3-chloro-5-nitrophenyl)acetate

InChI

InChI=1S/C10H10ClNO4/c1-2-16-10(13)5-7-3-8(11)6-9(4-7)12(14)15/h3-4,6H,2,5H2,1H3

InChI Key

CWQLUTMKCQZLFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=CC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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